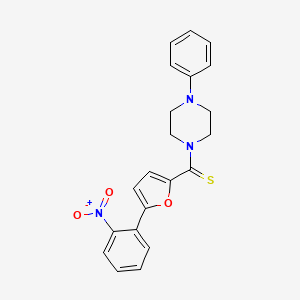
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a phenylpiperazine moiety attached to a methanethione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 5-(2-nitrophenyl)furan-2-carbaldehyde, which is then subjected to a condensation reaction with 4-phenylpiperazine in the presence of a suitable base to form the intermediate. This intermediate is subsequently treated with a thiolating agent, such as Lawesson’s reagent, to introduce the methanethione group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The furan ring and the phenylpiperazine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted furan and phenylpiperazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the phenylpiperazine moiety suggests possible interactions with neurotransmitter receptors, making it a candidate for the development of drugs targeting the central nervous system. Additionally, the nitrophenyl group may confer antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may also make it suitable for use in the design of advanced sensors or catalysts.
Mecanismo De Acción
The mechanism of action of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential effects on neurotransmission. The nitrophenyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(2-Nitrophenyl)furan-2-yl)methanol
- (5-(2-Nitrophenyl)furan-2-yl)acetic acid
- (4-Phenylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione stands out due to the combination of its structural features. The presence of both a nitrophenyl group and a phenylpiperazine moiety in a single molecule provides a unique platform for exploring diverse chemical reactions and biological activities. This dual functionality is not commonly found in other related compounds, making it a valuable subject for further research.
Propiedades
IUPAC Name |
[5-(2-nitrophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-24(26)18-9-5-4-8-17(18)19-10-11-20(27-19)21(28)23-14-12-22(13-15-23)16-6-2-1-3-7-16/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQKHWLDPAUFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













